N,N,2-trimethylpyridin-4-amine 1-oxide

Description

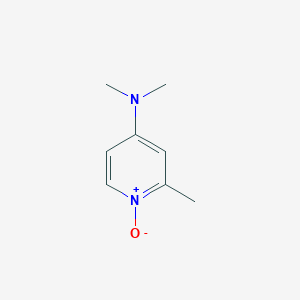

N,N,2-Trimethylpyridin-4-amine 1-oxide is a heterocyclic compound featuring a pyridine ring substituted with three methyl groups (at positions N, N, and 2) and an amine oxide functional group at position 1. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The 1-oxide group introduces polarity and influences reactivity, particularly in hydrogen bonding and redox processes. While direct data on this compound is sparse in the provided evidence, its structural analogs (e.g., quinoline 1-oxides, pyridazine 1-oxides) offer insights into its behavior .

Properties

CAS No. |

59886-56-5 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19g/mol |

IUPAC Name |

N,N,2-trimethyl-1-oxidopyridin-1-ium-4-amine |

InChI |

InChI=1S/C8H12N2O/c1-7-6-8(9(2)3)4-5-10(7)11/h4-6H,1-3H3 |

InChI Key |

AOWBRVNHISDXHC-UHFFFAOYSA-N |

SMILES |

CC1=[N+](C=CC(=C1)N(C)C)[O-] |

Canonical SMILES |

CC1=[N+](C=CC(=C1)N(C)C)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares N,N,2-trimethylpyridin-4-amine 1-oxide with structurally related 1-oxide derivatives, focusing on physical properties, spectroscopic behavior, reactivity, and electronic characteristics.

Physical Properties

Key Observations :

- Methyl and methoxy substituents (e.g., in quinoline 1-oxides) lower melting points compared to nitro-substituted analogs due to reduced polarity .

- Hydration states (e.g., C₁₁H₁₁NO₂·1.6H₂O in ) significantly affect crystallinity and thermal stability.

Spectroscopic Properties

IR Spectroscopy :

- The N–O stretch in 1-oxide derivatives typically appears near 1260–1270 cm⁻¹ , as seen in 3-azidopyridazine 1-oxide (1263 cm⁻¹) . This band is sensitive to electronic effects; electron-withdrawing groups (e.g., nitro) may shift it slightly.

- Azido groups (e.g., in 3-azidopyridazine 1-oxide) show characteristic absorptions at 2146–2179 cm⁻¹ (N₃ stretch) .

- NMR Spectroscopy: ¹⁵N NMR: Benzofurazan 1-oxide exhibits temperature-dependent tautomerism, with two distinct resonances at −10 °C (Δδ = 13.5 ppm) .

Reactivity and Electronic Structure

- N–O Bond Stability :

- Theoretical studies on tirapazamine metabolites reveal that N–O bond cleavage is easier in 1-oxide derivatives than in 4-oxide analogs due to lower bond occupancy and charge differences (qN–qO = smaller in 1-oxides) . This implies that this compound may undergo reductive or hydrolytic cleavage more readily than its 4-oxide counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.